molecular formula C24H31NO2 B12405415 Abiraterone N-Oxide

Abiraterone N-Oxide

Cat. No.: B12405415
M. Wt: 365.5 g/mol
InChI Key: CZKQCNRNNUYEPR-VJLLXTKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abiraterone N-Oxide is a metabolite of Abiraterone, a potent inhibitor of the enzyme CYP17A1, which is crucial in the biosynthesis of androgens. This compound is primarily studied in the context of prostate cancer treatment, where it plays a role in reducing androgen levels to inhibit cancer growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Abiraterone N-Oxide can be synthesized through the oxidation of Abiraterone. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Abiraterone N-Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of Abiraterone, each with distinct biological activities .

Scientific Research Applications

Abiraterone N-Oxide has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroidal metabolism and enzyme inhibition.

    Biology: Investigated for its role in modulating androgen receptor activity and its effects on cellular pathways.

    Medicine: Primarily studied in the context of prostate cancer treatment, where it helps in reducing androgen levels to inhibit cancer growth.

    Industry: Used in the development of new therapeutic agents and in the study of drug metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Abiraterone N-Oxide is unique due to its specific metabolic pathway and its role as a metabolite of Abiraterone. It provides insights into the metabolic fate of Abiraterone and helps in understanding the overall pharmacokinetics and pharmacodynamics of the drug .

Properties

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C24H31NO2/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(27)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

CZKQCNRNNUYEPR-VJLLXTKPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)O

Origin of Product

United States

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